molecular formula C15H18N2O5 B5342855 7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5342855
M. Wt: 306.31 g/mol
InChI Key: BMHGVNSHEGYXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a complex organic compound with potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied in detail. In We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is complex and not yet fully understood. It is believed to act by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. It may also affect the levels of certain neurotransmitters in the brain.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase. It may also modulate the activity of neurotransmitter systems in the brain, such as the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one in lab experiments is its potential as a versatile tool for investigating biological targets. Its ability to bind to a range of targets makes it useful for studying the activity of enzymes and receptors. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a tool for investigating the activity of specific enzymes and receptors. Further studies are also needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has been achieved using a variety of methods. One common method involves the reaction of 3-methyl-1,2,3,4-tetrahydroisoquinoline with 3-hydroxy-4-methoxybenzoyl chloride, followed by the addition of sodium methoxide and the cyclization of the resulting intermediate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Studies have shown that this compound has activity against a range of biological targets, including enzymes and receptors. It has been investigated for its potential as an anticancer agent, as well as for its ability to modulate neurotransmitter systems in the brain.

properties

IUPAC Name

7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-16-8-15(22-14(16)20)5-6-17(9-15)13(19)10-3-4-12(21-2)11(18)7-10/h3-4,7,18H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGVNSHEGYXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CC(=C(C=C3)OC)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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